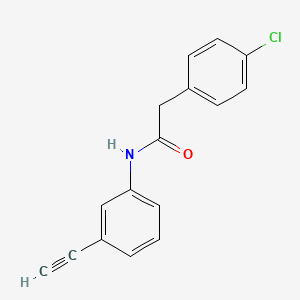
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide, also known as PEA-15, is a small molecule that has been extensively studied for its potential therapeutic applications. PEA-15 is a member of the phosphoprotein enriched in astrocytes (PEA) family and is involved in various cellular processes, including apoptosis, inflammation, and glucose metabolism.
作用機序
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide exerts its effects by binding to various proteins, including FADD, ERK, and AKT. By binding to these proteins, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide regulates various signaling pathways and cellular processes, including apoptosis, inflammation, and glucose metabolism. 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide also interacts with various transcription factors, including NF-κB and AP-1, to regulate gene expression.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been shown to have various biochemical and physiological effects, including inhibiting tumor growth and metastasis, improving glucose metabolism, protecting neurons from oxidative stress and inflammation, and regulating apoptosis and inflammation.
実験室実験の利点と制限
One of the advantages of using 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide in lab experiments is its ability to regulate various signaling pathways and cellular processes, making it a versatile tool for studying various diseases. However, one of the limitations of using 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are many future directions for studying 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide, including investigating its role in other diseases, developing more efficient synthesis methods, and developing 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide analogs with improved solubility and efficacy. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide and its potential therapeutic applications.
合成法
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide can be synthesized through a multistep process involving the reaction of 4-chloroacetophenone with ethynylbenzene in the presence of sodium hydride and dimethylformamide. The resulting product is then reacted with chloroacetyl chloride and triethylamine to form the final product, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide. The yield of this process is around 70%.
科学的研究の応用
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been shown to inhibit tumor growth and metastasis by regulating various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. In diabetes, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been shown to improve glucose metabolism by regulating insulin signaling. In neurodegenerative disorders, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been shown to protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-2-12-4-3-5-15(10-12)18-16(19)11-13-6-8-14(17)9-7-13/h1,3-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHKVBYZTUTMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline](/img/structure/B5815507.png)

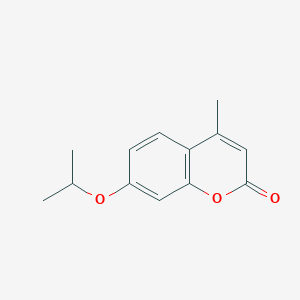
![2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5815523.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5815529.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline](/img/structure/B5815540.png)
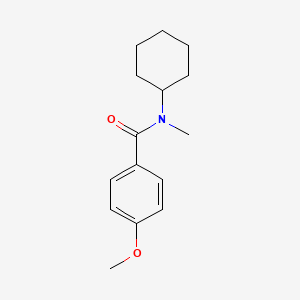
![N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5815561.png)
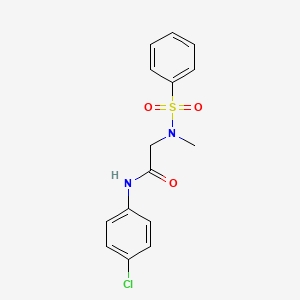
![1-{4-[(2-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B5815573.png)
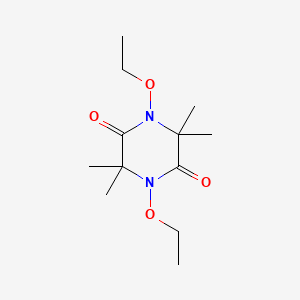
![2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5815598.png)
![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)
![1-(2-methoxyethyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B5815605.png)